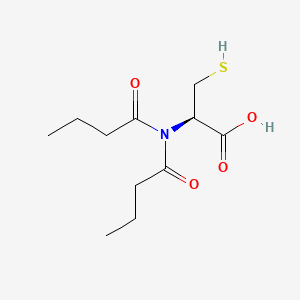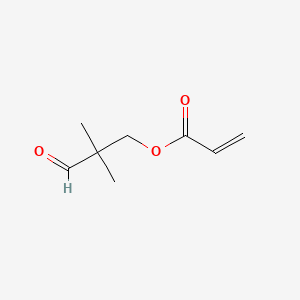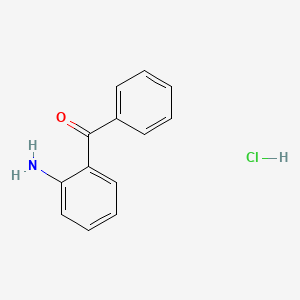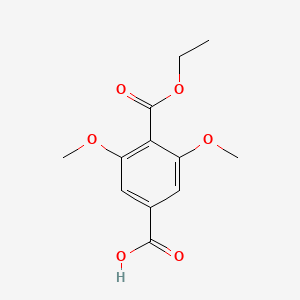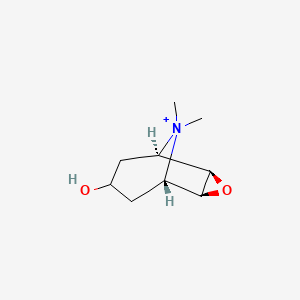
Methscopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methscopine, also known as N-methylscopine, is a chemical compound with the molecular formula C9H16NO2. It is a derivative of scopine, a tropane alkaloid. This compound is known for its pharmacological properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methscopine can be synthesized through several synthetic routes. One common method involves the methylation of scopine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as acetone or methanol, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methscopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methscopine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Methscopine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by binding to neurotransmitter receptors, such as muscarinic acetylcholine receptors. This interaction modulates the release of neurotransmitters and affects various physiological processes, including muscle contraction and cognitive functions.
Comparaison Avec Des Composés Similaires
Methscopine is structurally similar to other tropane alkaloids, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:
Atropine: Unlike this compound, atropine is primarily used as an anticholinergic agent in medicine.
Scopolamine: Scopolamine is known for its use in treating motion sickness, whereas this compound is more commonly used in research settings.
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
- Cocaine (another tropane alkaloid with stimulant properties)
This compound’s unique pharmacological profile makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
79027-55-7 |
|---|---|
Formule moléculaire |
C9H16NO2+ |
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C9H16NO2/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9/h5-9,11H,3-4H2,1-2H3/q+1/t5?,6-,7+,8-,9+ |
Clé InChI |
IHDIVGVZYGVCEG-UOYLCJFLSA-N |
SMILES isomérique |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C |
SMILES canonique |
C[N+]1(C2CC(CC1C3C2O3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


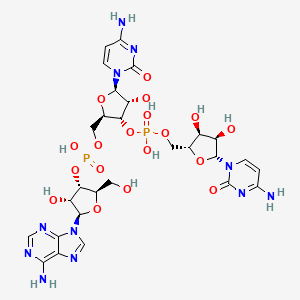


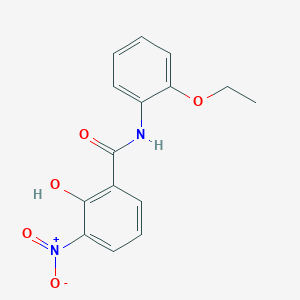
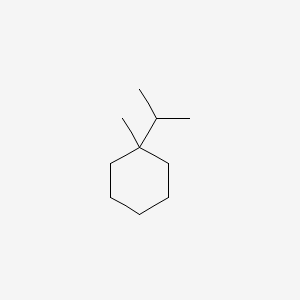

![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


